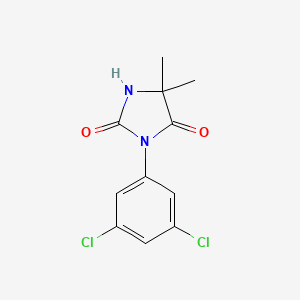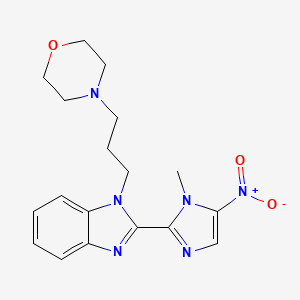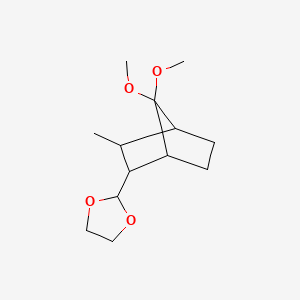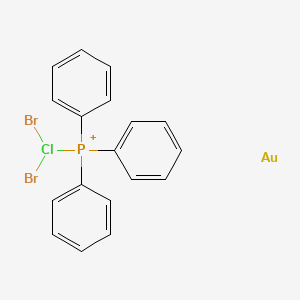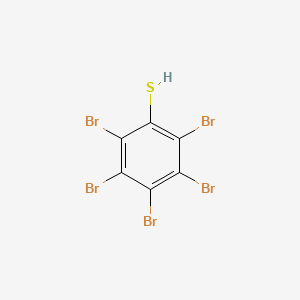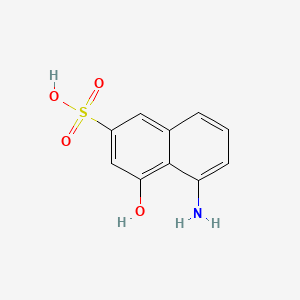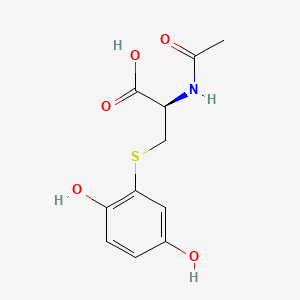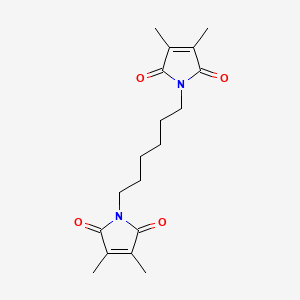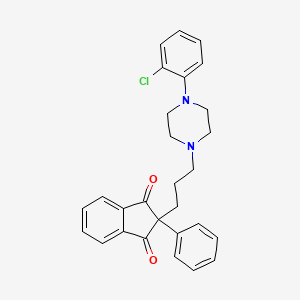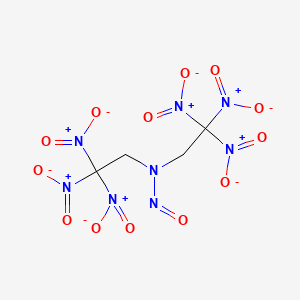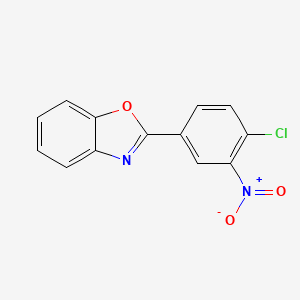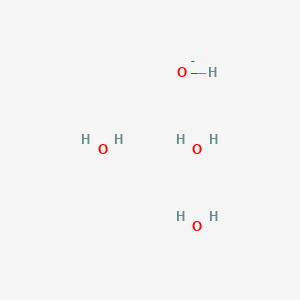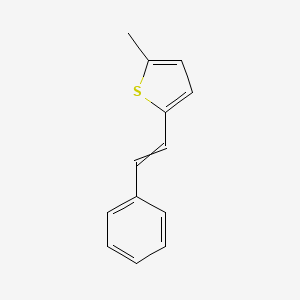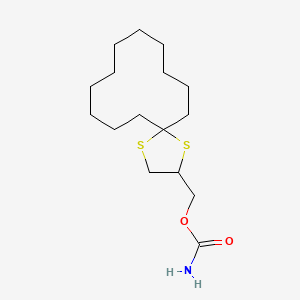
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is a chemical compound with the molecular formula C_16H_30N_2O_2S_2. It is known for its unique spiro structure, which includes two sulfur atoms and a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate typically involves the reaction of a spiro compound with a carbamate precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require temperature control, typically maintained at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiaspiro(4.11)hexadecane: A related compound with a similar spiro structure but lacking the carbamate group.
1,4-Dithiaspiro(4.11)hexadecane-2-methanol: A compound with a similar structure but without the carbamate group.
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, acetate: A derivative with an acetate group instead of a carbamate group.
Uniqueness
1,4-Dithiaspiro(4.11)hexadecane-2-methanol, carbamate is unique due to its specific combination of a spiro structure, sulfur atoms, and a carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
35801-66-2 |
|---|---|
Fórmula molecular |
C16H29NO2S2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
1,4-dithiaspiro[4.11]hexadecan-3-ylmethyl carbamate |
InChI |
InChI=1S/C16H29NO2S2/c17-15(18)19-12-14-13-20-16(21-14)10-8-6-4-2-1-3-5-7-9-11-16/h14H,1-13H2,(H2,17,18) |
Clave InChI |
KSNABPFNWOAKTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2(CCCCC1)SCC(S2)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


